![molecular formula C15H17N3O3 B5705241 N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide](/img/structure/B5705241.png)
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-cancer agent. The compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide's mechanism of action is not fully understood, but it is believed to work through the induction of tumor necrosis factor-alpha (TNF-α) and the activation of vascular endothelial cells. TNF-α is a cytokine that plays a key role in the immune response to cancer cells, while vascular endothelial cells are involved in the formation of new blood vessels that supply tumors with nutrients.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has been shown to induce the production of TNF-α in tumor cells and to activate vascular endothelial cells, leading to the destruction of tumor blood vessels and the inhibition of tumor growth. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has also been shown to have anti-angiogenic effects, meaning that it inhibits the formation of new blood vessels that supply tumors with nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide is that it has been shown to have anti-tumor activity against a variety of cancer cell lines, making it a promising candidate for further study. However, N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has also been shown to have limited efficacy in clinical trials, and its mechanism of action is not fully understood. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has been associated with some toxicity in animal studies, which may limit its potential as a therapeutic agent.
Direcciones Futuras
For research on N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide include further studies to elucidate its mechanism of action, as well as clinical trials to evaluate its efficacy as an anti-cancer agent. Other potential areas of research include the development of new formulations of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide that may enhance its bioavailability and reduce toxicity, as well as the investigation of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide's potential as a treatment for other diseases such as autoimmune disorders and infectious diseases.
Métodos De Síntesis
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an acid such as hydrochloric acid to form N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has been shown to have anti-tumor activity against a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has also been shown to have synergistic effects when used in combination with other anti-cancer agents.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-7-10(2)17-15(16-9)18-14(19)11-5-6-12(20-3)13(8-11)21-4/h5-8H,1-4H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNXVHYITSEASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dimethoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.